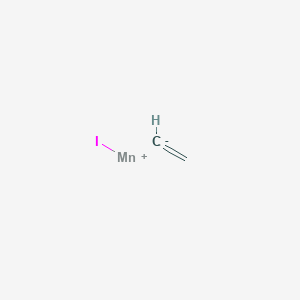![molecular formula C13H15F3N2 B12548622 Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)- CAS No. 821777-23-5](/img/structure/B12548622.png)
Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-: is a complex organic compound characterized by the presence of a benzonitrile core substituted with a trifluoromethyl group and a methyl(2-methylpropyl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable benzonitrile derivative is reacted with a methyl(2-methylpropyl)amine under controlled conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)- can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. It is used in biochemical assays to understand its interaction with biological macromolecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)- is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Benzonitrile, 4-methyl-: This compound lacks the trifluoromethyl and methyl(2-methylpropyl)amino groups, making it less lipophilic and potentially less active in biological systems.
Benzonitrile, 4-amino-:
4-Amino-2-(trifluoromethyl)benzonitrile: This compound shares the trifluoromethyl group but differs in the amino substitution, leading to different chemical and biological properties.
Uniqueness: Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)- is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances its stability and lipophilicity, while the methyl(2-methylpropyl)amino group provides specific interactions with biological targets.
Propriétés
Numéro CAS |
821777-23-5 |
|---|---|
Formule moléculaire |
C13H15F3N2 |
Poids moléculaire |
256.27 g/mol |
Nom IUPAC |
4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C13H15F3N2/c1-9(2)8-18(3)11-5-4-10(7-17)12(6-11)13(14,15)16/h4-6,9H,8H2,1-3H3 |
Clé InChI |
PNNVBOGLMLOZEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(C)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


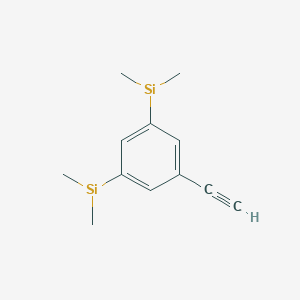
![Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]-](/img/structure/B12548544.png)
![2-[(Trimethylsilyl)oxy]non-3-enenitrile](/img/structure/B12548548.png)
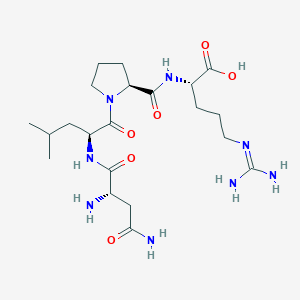
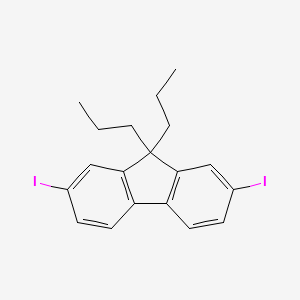

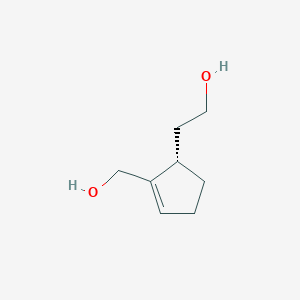
![1-Azaspiro[3.5]nonan-2-one, 1-cyclohexyl-3-hydroxy-3-phenyl-](/img/structure/B12548579.png)
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12548588.png)
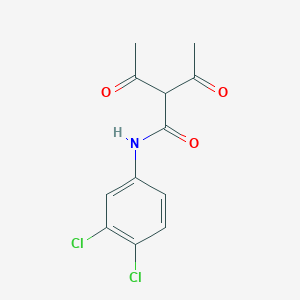
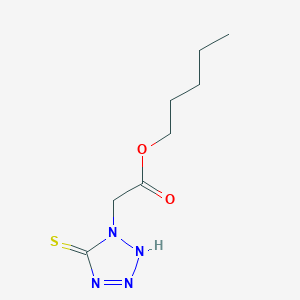
![acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B12548618.png)
![2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide](/img/structure/B12548635.png)
